REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[NH:4][C:3]=1[C:14]([O:16][CH3:17])=[O:15].[OH-].[Na+].S(OC)(O[CH3:24])(=O)=O>O>[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:12])(=[O:13])[N:4]([CH3:24])[C:3]=1[C:14]([O:16][CH3:17])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC
|
Name
|
alcohol
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.423 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
while stirring, at 25°C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for about 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to 10°C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake is washed with water
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[NH:4][C:3]=1[C:14]([O:16][CH3:17])=[O:15].[OH-].[Na+].S(OC)(O[CH3:24])(=O)=O>O>[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:12])(=[O:13])[N:4]([CH3:24])[C:3]=1[C:14]([O:16][CH3:17])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC
|
Name
|
alcohol
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.423 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
while stirring, at 25°C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for about 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to 10°C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake is washed with water
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |